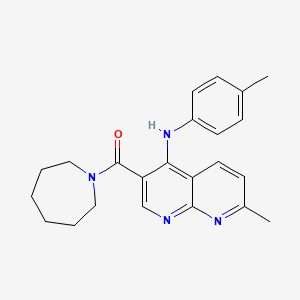

![molecular formula C26H21N5O5 B2801528 methyl 4-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate CAS No. 1189930-91-3](/img/structure/B2801528.png)

methyl 4-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “methyl 4-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Synthesis Analysis

The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, has been achieved via aromatic nucleophilic substitution . This involves the reaction of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the triazole ring and the quinoxaline moiety suggests potential for interesting chemical properties and interactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Modification

The compound is part of a broader class of heterocyclic compounds that have been synthesized and structurally modified to explore their chemical and biological properties. For instance, Fathalla (2015) details the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs, highlighting the methodologies for linking amino acid derivatives to the triazoloquinoxaline moiety for potential biological applications Walid Fathalla, (2015). Such synthetic approaches are crucial for developing compounds with desired biological activities.

Anticancer Activity

A significant area of application for these compounds is in anticancer research. Reddy et al. (2015) synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives designed to meet structural requirements essential for anticancer activity. These compounds were evaluated for their cytotoxicity against human neuroblastoma and colon carcinoma cell lines, with some showing significant cytotoxicity B. N. Reddy et al., (2015). Such studies are pivotal in the search for new anticancer agents.

Antimicrobial and Antifungal Activities

Another area of application is in antimicrobial and antifungal research. Bektaş et al. (2007) investigated the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, some of which possessed good or moderate activities against test microorganisms H. Bektaş et al., (2007). These findings are valuable for developing new antimicrobial and antifungal agents.

Positive Inotropic Evaluation

Compounds within this chemical class have also been evaluated for their potential positive inotropic effects, as seen in the work of Li et al. (2008), where a series of diazepan-ylacetamides were synthesized and evaluated for their positive inotropic activities, comparing favorably with the standard drug Milrinone Jing-Yuan Li et al., (2008). This highlights the potential for developing new treatments for heart conditions.

Wirkmechanismus

Target of Action

The compound, also known as F3411-7018, is a selective inhibitor against a mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) . MALT1 is known to be involved in intracellular signaling pathways in lymphocytic blood cells .

Mode of Action

The compound interacts with its target, MALT1, by inhibiting its activity . This interaction results in the disruption of the intracellular signaling pathways in lymphocytic blood cells .

Biochemical Pathways

The inhibition of MALT1 disrupts the signaling pathways in lymphocytic blood cells . This disruption can affect the proliferation and survival of these cells, which could potentially lead to the suppression of certain types of lymphomas .

Pharmacokinetics

Similar compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have been studied and found to have good dna intercalation activities . This suggests that the compound could have good bioavailability and be able to reach its target effectively.

Result of Action

The result of the compound’s action is the disruption of the signaling pathways in lymphocytic blood cells . This can lead to the suppression of the proliferation and survival of these cells, which could potentially be beneficial in the treatment of certain types of lymphomas .

Eigenschaften

IUPAC Name |

methyl 4-[[2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N5O5/c1-16-7-3-6-10-21(16)36-24-23-29-30(26(34)31(23)20-9-5-4-8-19(20)28-24)15-22(32)27-18-13-11-17(12-14-18)25(33)35-2/h3-14H,15H2,1-2H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBCKUWFQHLCLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2801449.png)

![N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B2801455.png)

![2-[[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2801456.png)

![Ethyl 4-oxo-3-phenyl-5-[(4-propan-2-yloxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2801457.png)

![2-{[(2S)-pyrrolidin-2-yl]formamido}acetic acid hydrochloride](/img/structure/B2801460.png)

![2,6-dichlorobenzyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2801462.png)

![N-({4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2801463.png)

![N-(1-cyano-3-methylbutyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2801464.png)

![3-[1,1'-biphenyl]-4-yl-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2801467.png)